molecular formula C20H28N2O7 B12107034 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid

4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid

Cat. No.: B12107034
M. Wt: 408.4 g/mol
InChI Key: AMFJVLAANHASBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Ala-D-Glu-OBzl can be synthesized through the condensation of the N-hydroxysuccinimidyl ester of Boc-L-Ala with the γ-benzyl ester of D-Glu in the presence of sodium bicarbonate (NaHCO3). This reaction is followed by amidation to obtain the desired compound . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

While specific industrial production methods for Boc-Ala-D-Glu-OBzl are not extensively documented, the general approach involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides, including Boc-Ala-D-Glu-OBzl, by sequentially adding amino acids to a growing peptide chain anchored to a solid support .

Chemical Reactions Analysis

Types of Reactions

Boc-Ala-D-Glu-OBzl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Deprotection: Trifluoroacetic acid (TFA) or other strong acids.

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Scientific Research Applications

Boc-Ala-D-Glu-OBzl has a wide range of applications in scientific research, including:

    Peptide Synthesis: Used as a building block in the synthesis of larger peptides and proteins.

    Protein-Protein Interactions: Investigating the binding mechanisms between proteins, enzymes, and small molecules.

    Enzyme-Substrate Interactions: Studying the interactions between enzymes and their substrates.

    Protein-Ligand Interactions: Exploring the binding affinity of proteins to various ligands .

Mechanism of Action

The mechanism of action of Boc-Ala-D-Glu-OBzl centers around its ability to form hydrogen bonds and covalent bonds with a diverse array of substrates. The specific amino acids in the compound, such as alanine and glutamic acid, enable it to interact with proteins, enzymes, and small molecules. This binding affinity is crucial for its role in peptide synthesis and protein interaction studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Ala-D-Glu-OBzl is unique due to its specific combination of alanine and D-glutamic acid, which imparts distinct properties and reactivity. Its ability to form stable peptide bonds and interact with a wide range of substrates makes it a valuable tool in peptide synthesis and biochemical research .

Properties

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-5-oxo-5-phenylmethoxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O7/c1-13(21-19(27)29-20(2,3)4)17(25)22-15(10-11-16(23)24)18(26)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H,21,27)(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFJVLAANHASBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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